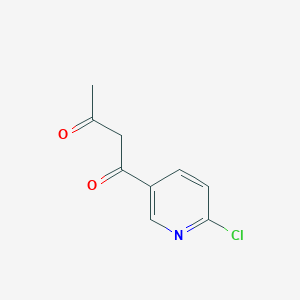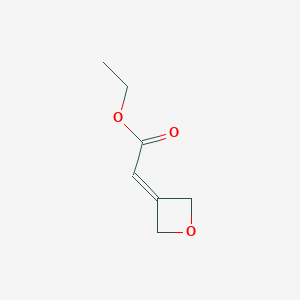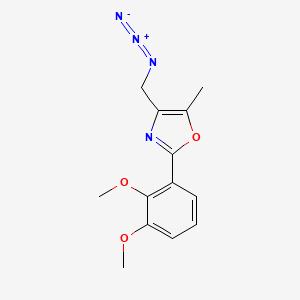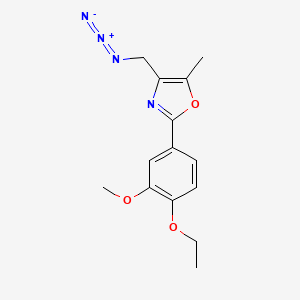
(E)-2-(3-fluoro-4-morpholinobenzoyl)-3-(1H-indol-3-yl)-2-propenenitrile
Übersicht
Beschreibung
(E)-2-(3-fluoro-4-morpholinobenzoyl)-3-(1H-indol-3-yl)-2-propenenitrile, or 3-FMB-IN, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been studied for its ability to act as an inhibitor of the enzyme cyclin-dependent kinase 5 (CDK5). CDK5 is an important enzyme in the regulation of cell cycle progression, and therefore 3-FMB-IN has been studied as a potential tool for modulating cell cycle progression. Additionally, 3-FMB-IN has been studied for its potential use in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Computational Studies
- The crystal structure of related compounds has been analyzed, providing insights into their molecular configurations, bond lengths, bond angles, and torsion angles. For instance, Gummidi et al. (2019) studied the crystal structure of a related compound, shedding light on its absolute configuration and electronic properties (Gummidi, Kerru, Ibeji, & Singh, 2019).
Intermolecular Interactions and Crystallography
- Research has focused on understanding the types of intermolecular interactions in similar compounds, such as lp⋯π interactions. Shukla et al. (2014) conducted a detailed study of these interactions, contributing to a deeper understanding of the compound's behavior (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthetic Applications and Reactivity
- The synthesis and reactivity of indolylmethylium ions, which are structurally related to the compound , have been explored. Follet et al. (2015) investigated their reactions with π-nucleophiles, providing insights into potential synthetic applications (Follet, Berionni, Mayer, & Mayr, 2015).
Applications in Solar Energy and Photovoltaics
- Studies have been conducted on the use of related compounds in dye-sensitized solar cells to improve photoelectric conversion efficiency. Wu et al. (2009) explored the co-sensitization with near-IR absorbing cyanine dye as a method to enhance solar cell performance (Wu, Meng, Li, Teng, & Hua, 2009).
Biological and Antimicrobial Applications
- Various derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Başoğlu et al. (2012) synthesized linezolid-like molecules, demonstrating their antitubercular activities (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Intracellular Imaging Applications
- Some derivatives have been used as ratiometric fluorescent pH probes for strong-acidity pH detection in living cells, as studied by Nan et al. (2015) (Nan, Niu, Fan, Lu, Shuang, Li, & Dong, 2015).
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-morpholin-4-ylbenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c23-19-12-15(5-6-21(19)26-7-9-28-10-8-26)22(27)16(13-24)11-17-14-25-20-4-2-1-3-18(17)20/h1-6,11-12,14,25H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUFKYMDDDFYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C(=CC3=CNC4=CC=CC=C43)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601134161 | |
| Record name | 3-Fluoro-α-(1H-indol-3-ylmethylene)-4-(4-morpholinyl)-β-oxobenzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601134161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluoro-4-morpholin-4-ylbenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile | |
CAS RN |
882747-29-7 | |
| Record name | 3-Fluoro-α-(1H-indol-3-ylmethylene)-4-(4-morpholinyl)-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882747-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-α-(1H-indol-3-ylmethylene)-4-(4-morpholinyl)-β-oxobenzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601134161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




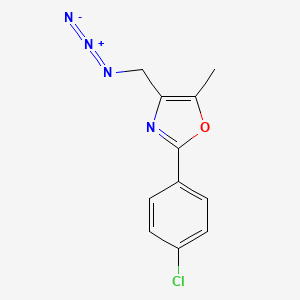

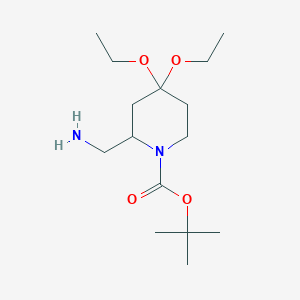

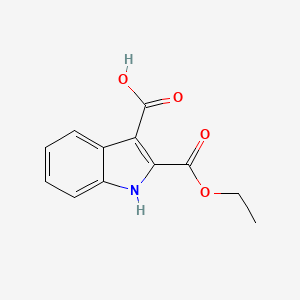
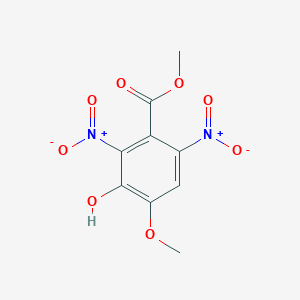
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)
